N-allyl-2-(4-methylphenoxy)butanamide
Overview
Description
N-allyl-2-(4-methylphenoxy)butanamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.141578849 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Biological Activities
Research by Mastelić et al. (2008) on the derivatives of thymol, carvacrol, and eugenol, including compounds structurally similar to N-allyl-2-(4-methylphenoxy)butanamide, revealed remarkable antioxidative properties and biological activities. These derivatives exhibited significantly better antioxidative properties compared to parent compounds and demonstrated dose-dependent antiproliferative effects on human uterine carcinoma cells (HeLa), suggesting potential applications in experimental cancer treatments due to their efficiency as antioxidants with negligible cytotoxic effects (Mastelić et al., 2008).
Electrochemical Applications
Satoh et al. (1981) explored the electrochemical conjugate additions of allyl groups in substituted allyl halides to α,β-unsaturated esters. Their work demonstrated the potential of using electrochemical methods to achieve conjugate addition reactions, which are fundamental in synthesizing various organic compounds. This research suggests that similar approaches could be applied to compounds like this compound for synthesizing new materials and chemicals with potential applications in organic electronics and pharmaceuticals (Satoh et al., 1981).
Antimicrobial and Antioxidant Properties
Arumugam et al. (2010) isolated 2-allyloxyphenol, a compound similar to this compound, from a marine actinobacterium, showcasing its strong antimicrobial and antioxidant properties. This compound was found to be inhibitory to various bacteria and fungi, indicating its potential application as a food preservative and an oral disinfectant due to its antimicrobial and antioxidant activities (Arumugam et al., 2010).
Renewable Thermosetting Resin
Harvey et al. (2014) synthesized a renewable bisphenol, which, after conversion to a new bis(cyanate) ester, exhibited excellent thermal stability and a low water uptake, suggesting its suitability for maritime environments. This research indicates the potential of this compound derivatives in developing high-performance resins from sustainable feedstocks, demonstrating their application in material science, particularly in creating durable and sustainable polymeric materials (Harvey et al., 2014).
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-prop-2-enylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-10-15-14(16)13(5-2)17-12-8-6-11(3)7-9-12/h4,6-9,13H,1,5,10H2,2-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYGCTHJKITCQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=C)OC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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